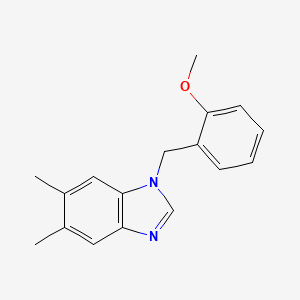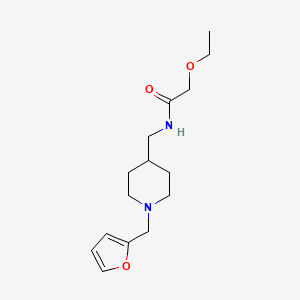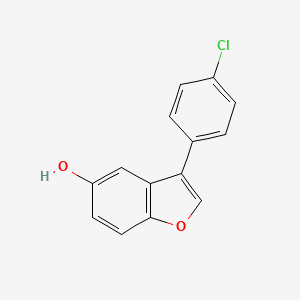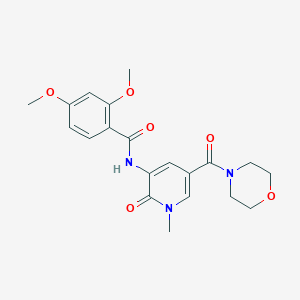![molecular formula C21H23N3O2S2 B2712609 N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291863-92-7](/img/structure/B2712609.png)
N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
N-cyclohexyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the folate pathway, making these compounds significant in cancer research due to their ability to inhibit cell growth and proliferation (Gangjee et al., 2008).
Antimicrobial Applications
These compounds have shown promising results as antimicrobial agents. Their heterocyclic structure, incorporating a sulfamoyl moiety, makes them suitable for combating microbial infections. This is demonstrated through the synthesis of various derivatives that have been evaluated for their antibacterial and antifungal activities (Darwish et al., 2014).
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been analyzed. These studies provide insights into the molecular conformations and intermolecular interactions, which are essential for understanding the compound's reactivity and potential pharmaceutical applications (Subasri et al., 2016).
Antitumor Activity
These compounds have also been explored for their antitumor activity. The synthesis of various derivatives has led to the discovery of compounds with potent anticancer effects, comparable to established chemotherapy agents. This highlights their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Synthesis and Characterization for Diverse Applications
The synthesis and characterization of thiazole, bisthiazole, pyridone, and bispyridone derivatives of N-cyclohexyl-2-cyanoacetamide have been conducted. These derivatives have been tested for their antimicrobial activities, showcasing the versatility of this compound in various biomedical applications (Ali et al., 2010).
作用機序
Target of Action
The primary target of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known as F6609-2127, is Bruton’s Tyrosine Kinase (BTK). BTK is a tyrosine kinase involved in B cell development, differentiation, and signaling .
Mode of Action
N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, or F6609-2127, exerts its action by degrading BTK. It overcomes BTK mutation-driven resistance to BTK inhibitors and eliminates BTK non-kinase function (e.g., scaffolding). Additionally, it modulates the immune response by regulating the activity of Ikaros family transcription factors .
Biochemical Pathways
The action of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide affects the B cell receptor signaling pathway, which is mediated by BTK. By degrading BTK, it disrupts this pathway, leading to downstream effects such as the inhibition of B cell development and differentiation .
Result of Action
The molecular and cellular effects of N-cyclohexyl-2-((4-oxo-3-(o-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide’s action include the degradation of BTK, disruption of B cell receptor signaling, and modulation of immune response. These effects could potentially lead to the inhibition of B cell malignancies .
特性
IUPAC Name |
N-cyclohexyl-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-14-7-5-6-10-17(14)24-20(26)19-16(11-12-27-19)23-21(24)28-13-18(25)22-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGMYOZMNPZHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B2712526.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2712529.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)
![3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2712535.png)


![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)
![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)
![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)
